2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
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Description
2-(4-((4-Phenylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a phenylpiperazine moiety have been found to interact with various targets, including acetylcholinesterase (AChE) and serotonin receptors . These targets play crucial roles in neurological functions.
Mode of Action
Phenylpiperazine derivatives can act as inhibitors for AChE, preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . They may also interact with serotonin receptors, influencing mood and cognition .
Biochemical Pathways
By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Interaction with serotonin receptors can affect various biochemical pathways related to mood and cognition .
Result of Action
The increased acetylcholine levels can lead to improved memory and learning, while interaction with serotonin receptors can have effects on mood . The exact effects would depend on the specific targets and mode of action of the compound.
Properties
IUPAC Name |
1,1-dioxo-2-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-10-15-28(24,25)22(19)17-6-8-18(9-7-17)29(26,27)21-13-11-20(12-14-21)16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBTMKDCYIJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.